N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic small molecule characterized by three key structural motifs:
Piperidin-2-yl acetamide core: Provides conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-28-18-6-8-19(9-7-18)31(26,27)24-11-3-2-4-17(24)13-22(25)23-14-16-5-10-20-21(12-16)30-15-29-20/h5-10,12,17H,2-4,11,13-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOOKPLLQMHKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The compound features a unique structural arrangement characterized by a benzo[d][1,3]dioxole moiety, a piperidine ring, and a sulfonamide group. This configuration facilitates interactions with various biological targets, making it particularly relevant in the fields of oncology and neuropharmacology.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and neuropharmacological effects. Below is a summary of key findings from various studies:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notably, it has shown to induce apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM . Additionally, in vivo studies have demonstrated tumor growth suppression in murine models .
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 25.72 ± 3.95 | Induces apoptosis |
| SSR149415 | 50.0 | Inhibits cell proliferation |
| ZENECA ZD3523 | 45.0 | Induces cell cycle arrest |
Neuropharmacological Effects
The compound's neuropharmacological profile suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, although specific mechanisms remain to be fully elucidated.
Case Studies
- MCF Cell Line Study : A study conducted on MCF cell lines revealed that the compound effectively induces apoptosis through the activation of caspase pathways. Flow cytometry analyses confirmed increased rates of apoptotic cells following treatment with varying concentrations of the compound .
- In Vivo Tumor Suppression : In murine models with tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective anticancer agent .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activation.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines.
Comparison with Similar Compounds
Acetamide Derivatives with Benzo[d][1,3]dioxol-5-ylmethyl Groups
Key Insights :
Piperidine- and Sulfonamide-Containing Analogs
SAR Observations :
Heterocyclic Derivatives with Bioactive Profiles
Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
